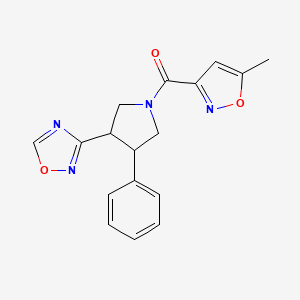

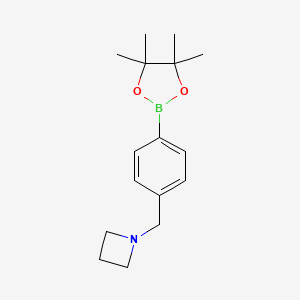

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.

BenchChem offers high-quality (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Isoxazole-5 (4H)-ones are heteropentacyclic compounds found in several bioactive molecules. Researchers have explored their potential as scaffolds for drug development. Specifically, the compound has been investigated for its pharmacological properties. By modifying its structure, scientists aim to create novel drugs targeting specific diseases or biological pathways .

Larvicidal Activity

In a fascinating study, researchers investigated the larvicidal activity of this compound against immature forms of Aedes aegypti , a mosquito species responsible for transmitting diseases like dengue, Zika, and yellow fever. Three derivatives of the compound demonstrated growth inhibitory effects on mosquito larvae. Mechanistic investigations revealed that these reactions occur through organic photoredox catalysis .

Agrochemical Applications

Given the compound’s larvicidal activity, it’s worth exploring its potential as an environmentally friendly insecticide. Researchers may investigate its efficacy against other pests or explore formulations for crop protection. The continuous flow synthesis method used in the study could be scaled up for practical applications .

Photochemical Reactions

The compound’s synthesis via photochemical reactions is noteworthy. Using a high-power lamp, researchers achieved remarkable results, reducing reaction times compared to traditional heating or catalysis methods. This approach opens up possibilities for green chemistry and efficient synthesis routes .

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are versatile ways to obtain heterocyclic compounds. The synthesis of isoxazolones from β-ketoesters, hydroxylamines, and aromatic aldehydes exemplifies this. MCRs allow good atom economy and can often be carried out in continuous flow mode, making them attractive for sustainable synthesis .

Industrial and Material Science

While specific applications in industrial processes or materials science were not explicitly mentioned in the study, the compound’s unique structure and reactivity could inspire further exploration. Researchers might investigate its use in polymer chemistry, catalysis, or materials with tailored properties .

Propriétés

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11-7-15(19-24-11)17(22)21-8-13(12-5-3-2-4-6-12)14(9-21)16-18-10-23-20-16/h2-7,10,13-14H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOBPNZXBYMYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)

![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole](/img/structure/B2502159.png)

![5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502161.png)

![[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2502171.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)

![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)

![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)

![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)